2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
CAS No.: 625376-08-1
Cat. No.: VC21483759
Molecular Formula: C19H18N2O7
Molecular Weight: 386.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 625376-08-1 |
|---|---|
| Molecular Formula | C19H18N2O7 |
| Molecular Weight | 386.4g/mol |
| IUPAC Name | 2-amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-b]pyran-3-carbonitrile |
| Standard InChI | InChI=1S/C19H18N2O7/c1-24-13-4-9(5-14(25-2)17(13)26-3)15-11(7-20)19(21)28-16-12(23)6-10(8-22)27-18(15)16/h4-6,15,22H,8,21H2,1-3H3 |
| Standard InChI Key | FXZXWEWAUHVYSG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
Introduction
Chemical Identity and Physical Properties
Chemical Identity
2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile belongs to the class of pyrano[3,2-b]pyrans, which are bicyclic oxygen-containing heterocycles. This compound is characterized by its unique molecular structure with multiple functional groups, including an amino group, a hydroxymethyl group, and a nitrile group, along with a trimethoxyphenyl substituent at position 4. The compound features a fused pyran ring system with specific substituents that contribute to its biological activity profile.
Physical and Chemical Properties
The compound is identified by CAS number 625376-08-1 and has the molecular formula C19H18N2O7. Its molecular weight is 386.4 g/mol, making it a medium-sized organic molecule. The physical state of the compound is typically a solid at room temperature. The presence of the hydroxymethyl group contributes to its hydrogen bonding capabilities, while the trimethoxyphenyl group adds lipophilicity to the molecule. The compound's structural features are summarized in Table 1 below.
Table 1: Key Physical and Chemical Properties of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
| Property | Value |
|---|---|
| CAS Number | 625376-08-1 |
| Molecular Formula | C19H18N2O7 |
| Molecular Weight | 386.4 g/mol |
| Physical State | Solid |
| Key Functional Groups | Amino, hydroxymethyl, nitrile, trimethoxyphenyl |
| Ring System | Pyrano[3,2-b]pyran (bicyclic) |
The compound contains several key functional groups that can participate in various chemical reactions and biological interactions. The amino group at position 2 and the nitrile group at position 3 are important for hydrogen bonding interactions with biological targets, while the trimethoxyphenyl group at position 4 may contribute to specific binding interactions with proteins.
Synthesis Methods
Multicomponent Reaction Approaches
The synthesis of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile and related derivatives can be achieved through various multicomponent reactions (MCRs). These approaches typically involve the condensation of an aldehyde (in this case, 3,4,5-trimethoxybenzaldehyde), a compound with an active methylene group (such as malononitrile), and kojic acid, which contributes the pyrone portion of the final structure . This one-pot synthetic strategy is particularly valuable as it allows for the efficient construction of complex molecular frameworks with multiple stereocenters in a single operation.
Catalyst-Assisted Synthesis
Recent developments in the synthesis of pyrano[3,2-b]pyran derivatives have focused on the use of catalysts to improve yield and reaction conditions. One notable approach employs SnCl4/SiO2 nanoparticles as a solid Lewis acidic catalyst under solvent-free conditions . This method represents an environmentally friendly approach to the synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile derivatives, including the trimethoxyphenyl variant. The reaction typically proceeds through a Michael addition of kojic acid to an intermediate formed by the reaction of the aldehyde with malononitrile, followed by intramolecular cyclization and tautomerism .
Reaction Mechanism
The synthesis of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically follows a sequential process. The proposed mechanism begins with the Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and malononitrile to form an intermediate α,β-unsaturated nitrile . This is followed by a Michael addition of kojic acid to this intermediate, creating a new carbon-carbon bond. The reaction sequence completes with an intramolecular cyclization and subsequent tautomerization to yield the final product . The catalyst plays a crucial role in facilitating these transformations by activating the carbonyl groups and enhancing the nucleophilicity of the reactants.
Green Chemistry Aspects
The synthesis of pyrano[3,2-b]pyran derivatives, including the title compound, has been improved through green chemistry approaches. The use of solid catalysts such as SnCl4/SiO2 nanoparticles under solvent-free conditions represents an environmentally benign synthetic method . This approach avoids hazardous organic solvents and reduces waste generation, aligning with green chemistry principles. The reaction can be conducted at moderate temperatures and provides good to excellent yields of the desired products, making it an atom-economical process . These advantages make the synthesis more sustainable and potentially scalable for larger-scale production.
Structural Characterization
Spectroscopic Analysis
The structural elucidation of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically relies on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides valuable information about the connectivity and arrangement of atoms in the molecule. The trimethoxyphenyl group shows characteristic signals in the aromatic region, while the hydroxymethyl and amino groups exhibit distinctive chemical shifts. Infrared (IR) spectroscopy can identify key functional groups, with characteristic absorption bands for the nitrile (C≡N) stretching, amino (NH2) stretching, hydroxyl (OH) stretching, and carbonyl (C=O) stretching vibrations.
X-ray Crystallography
X-ray crystallography provides definitive confirmation of the three-dimensional structure of the compound. Crystal structures of pyrano[3,2-b]pyran derivatives reveal the spatial arrangement of substituents and the conformation of the bicyclic ring system. The 4-(3,4,5-trimethoxyphenyl) substituent typically adopts a specific orientation relative to the pyrano[3,2-b]pyran core, which may influence the compound's biological activity through specific interactions with target proteins.
Biological Activities
Tyrosinase Inhibition
One of the notable biological activities of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is its inhibitory effect on tyrosinase, an enzyme involved in melanin production. This property makes the compound potentially valuable for applications in skin whitening products and for treating hyperpigmentation disorders. The mechanism of tyrosinase inhibition may involve the compound binding to the active site of the enzyme, preventing the oxidation of tyrosine to DOPA and subsequently to dopaquinone, which are key steps in melanin biosynthesis.
Anticancer Activity
Research indicates that 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile exhibits potential anticancer activity. The compound may interfere with various biochemical pathways involved in cancer cell proliferation, migration, and survival. The trimethoxyphenyl group, which is also present in many known anticancer agents like colchicine and combretastatin analogs, likely contributes significantly to this activity. The precise mechanisms of anticancer action may involve inhibition of tubulin polymerization, disruption of cell cycle progression, or induction of apoptosis in cancer cells.
Anti-inflammatory Properties
Studies on pyrano[3,2-b]pyran derivatives suggest that these compounds, including those with the trimethoxyphenyl substituent, may possess anti-inflammatory properties. The anti-inflammatory activity could involve inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or modulation of cytokine production. Such properties make these compounds potentially useful for treating inflammatory conditions and related disorders.
Structure-Activity Relationships
Role of the Trimethoxyphenyl Group
The 3,4,5-trimethoxyphenyl group at position 4 of the pyrano[3,2-b]pyran core is a crucial structural feature that influences the biological activity of the compound. Comparison with analogous compounds containing different substituents, such as simple phenyl groups (as in 2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile) or heterocyclic groups like thiophene (as in 2-amino-6-(hydroxymethyl)-8-oxo-4-(2-thienyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile) , reveals that the trimethoxyphenyl substituent confers specific pharmacological properties. The pattern of methoxy substitution (3,4,5-trimethoxy) is particularly important and is found in many biologically active natural products and synthetic drugs.
Importance of the Pyrano[3,2-b]pyran Scaffold
The bicyclic pyrano[3,2-b]pyran scaffold serves as a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The rigid framework provides a specific three-dimensional arrangement of functional groups, facilitating optimal interactions with receptor binding sites. The presence of the hydroxymethyl group at position 6 and the amino and nitrile groups at positions 2 and 3, respectively, creates a specific pattern of hydrogen bond donors and acceptors that can engage in multiple interactions with target proteins.
Comparison with Related Derivatives
Table 2: Comparison of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile with Related Derivatives
This comparison illustrates how structural modifications at position 4 of the pyrano[3,2-b]pyran scaffold can significantly influence the physicochemical properties and biological activities of these compounds. The 3,4,5-trimethoxyphenyl substituent in the title compound appears to confer enhanced biological activity compared to the simple phenyl derivative, likely due to additional binding interactions provided by the methoxy groups .
Research Challenges and Future Directions
Synthetic Optimization
Despite advancements in the synthesis of pyrano[3,2-b]pyran derivatives, there remains room for improvement in terms of yield, stereoselectivity, and scalability. Future research could focus on developing more efficient catalysts, exploring alternative reaction conditions, and implementing continuous flow methods for larger-scale production . The application of biocatalysis and other sustainable approaches could further enhance the green chemistry aspects of the synthesis.
Mechanism of Action Studies
A deeper understanding of the molecular mechanisms underlying the biological activities of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is essential for its rational development as a therapeutic agent. Future studies could employ advanced techniques such as proteomics, transcriptomics, and computational modeling to identify specific protein targets and signaling pathways affected by the compound. Such insights would facilitate structure-based drug design and lead optimization efforts.
Preclinical and Clinical Development
The transition from a promising lead compound to a clinically approved drug requires extensive preclinical and clinical testing. Future research on 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile should address key aspects of drug development, including pharmacokinetics, toxicology, formulation, and efficacy in relevant disease models. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies would be essential for advancing this compound through the drug development pipeline.
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